molecular formula C24H21ClFN5O2S B2874500 N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1170908-12-9

N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2874500
CAS RN: 1170908-12-9
M. Wt: 497.97
InChI Key: UDDACRHJUXPQPV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21ClFN5O2S and its molecular weight is 497.97. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) Inhibition

Compounds structurally related to the one have been explored for their potential as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical components in cellular pathways involved in cancer progression. For instance, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor, showed significant efficacy in vitro and in vivo, pointing towards a potential role in cancer treatment through metabolic stability improvements Stec et al., 2011.

Anticancer Activity

Another area of application involves the synthesis of fluoro-substituted compounds for their anticancer properties. For example, compounds synthesized from 6-fluorobenzo[b]pyran-4-one demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine Hammam et al., 2005.

Src Kinase Inhibition

Derivatives of N-benzyl-substituted acetamide, such as KX2-391, have shown promising results as selective inhibitors of the Src substrate binding site, with implications for cancer therapy due to the critical role of Src kinases in tumor progression Fallah-Tafti et al., 2011.

Antimicrobial and Antitumor Activities

Compounds incorporating elements of the chemical structure have been synthesized and assessed for antimicrobial and antitumor activities. Some novel heterocycles, for example, have shown promising results against various cancer cell lines, indicating the potential for these compounds in the development of new therapeutic agents Bondock et al., 2008.

Antioxidant Properties

Research has also delved into the antioxidant potential of related compounds. Amidomethane sulfonyl-linked bis heterocycles, for instance, have been synthesized and evaluated for their antioxidant activity, with some showing superior activity to standard antioxidants like Ascorbic acid Talapuru et al., 2014.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O2S/c25-18-6-2-1-5-16(18)13-27-19(32)14-31-23(33)21-22(34-24(28-21)30-11-3-4-12-30)20(29-31)15-7-9-17(26)10-8-15/h1-2,5-10H,3-4,11-14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDACRHJUXPQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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